2-(3-Azidopropyl)isoindole-1,3-dione

Catalog No.
S664216
CAS No.
88192-21-6
M.F
C11H10N4O2
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Azidopropyl)isoindole-1,3-dione

CAS Number

88192-21-6

Product Name

2-(3-Azidopropyl)isoindole-1,3-dione

IUPAC Name

2-(3-azidopropyl)isoindole-1,3-dione

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2

InChI Key

MMSQWAQECRXRGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]
  • Organic Synthesis

    The azide group (N=N=N) is a valuable functional group in organic chemistry due to its reactivity in various click chemistry reactions []. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. 2-(3-Azidopropyl)isoindole-1,3-dione could potentially serve as a building block in the synthesis of more complex molecules through click chemistry.

  • Bioconjugation

    The azide group can also be used for bioconjugation, which involves linking a molecule of interest (such as a drug or imaging agent) to a biological target (such as a protein or antibody) []. By incorporating the azide group into the structure, 2-(3-Azidopropyl)isoindole-1,3-dione could potentially be used as a linker molecule in bioconjugation strategies.

  • PROTAC Technology

    Proteolysis-targeting chimera (PROTAC) degraders are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate unwanted proteins []. PROTAC molecules typically consist of three parts: a ligand that binds to a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase enzyme. The azide group could potentially be used as a linker moiety in the development of PROTAC degraders.

2-(3-Azidopropyl)isoindole-1,3-dione is a chemical compound belonging to the isoindole family, characterized by its unique structure that includes a terminal azide group linked by a three-carbon chain to the isoindole core. The molecular formula for this compound is C11H10N4O2C_{11}H_{10}N_{4}O_{2} and it has a molecular weight of approximately 218.22 g/mol. This compound is notable for its potential applications in Click Chemistry due to the presence of the azide functional group, which allows for efficient and selective reactions with alkynes.

There is no current scientific research available on the specific mechanism of action of 2-(3-Azidopropyl)isoindole-1,3-dione. However, isoindolediones have been explored for their potential antimicrobial and antitumor activities []. The azide group itself might contribute to the biological activity through its ability to participate in click chemistry for targeted drug delivery.

, particularly:

  • Click Chemistry: The azide can undergo a copper-catalyzed azide-alkyne cycloaddition, forming 1,2,3-triazoles. This reaction is significant in bioconjugation and material science.
  • Reduction Reactions: The azide can be reduced to an amine, which may alter the biological activity and properties of the compound.

Reactions involving this compound can be explored further using databases such as the NIST WebBook, which provides extensive data on reaction thermochemistry and pathways .

Research indicates that isoindole derivatives exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that isoindole derivatives can inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds similar to 2-(3-Azidopropyl)isoindole-1,3-dione have shown potential in protecting neuronal cells in models of neurodegenerative diseases.

In silico studies have also indicated interactions with dopamine receptors, suggesting potential applications in treating neurological disorders .

The synthesis of 2-(3-Azidopropyl)isoindole-1,3-dione can be achieved through several methods:

  • Nucleophilic Substitution: Starting from isoindole-1,3-dione, a nucleophilic substitution reaction can introduce the azide group via a suitable azide source.
  • Solventless Methods: Recent advancements have demonstrated the synthesis of isoindoline derivatives through solventless reactions under mild conditions, enhancing yield and reducing environmental impact .

These methods emphasize efficiency and sustainability in organic synthesis.

The applications of 2-(3-Azidopropyl)isoindole-1,3-dione are diverse:

  • Bioconjugation: Its azide functionality makes it suitable for bioconjugation techniques in drug development and material science.
  • Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents targeting neurological diseases or cancer.

The compound's unique properties position it as a valuable tool in both research and industrial applications.

Interaction studies involving 2-(3-Azidopropyl)isoindole-1,3-dione focus on its binding affinities with biological targets:

  • Dopamine Receptors: Molecular docking studies suggest that derivatives of isoindoles interact favorably with dopamine receptors, which may lead to neuroprotective effects.

These studies help elucidate the pharmacological potential of this compound and guide future research directions.

Several compounds share structural similarities with 2-(3-Azidopropyl)isoindole-1,3-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
2-(3-Aminopropyl)isoindoline-1,3-dioneContains an amine group instead of an azidePotential neuroprotective effects
2-(3-Iodopropyl)isoindoline-1,3-dioneIodine substituentDifferent reactivity patterns
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dioneHydroxyl groups presentEnhanced solubility and potential hydrogen bonding

The presence of the azide group in 2-(3-Azidopropyl)isoindole-1,3-dione distinguishes it from these compounds by enabling unique reactivity and applications in Click Chemistry.

The compound’s structural identity is defined by its phthalimide core fused to a 3-azidopropyl side chain. Key characteristics include:

PropertyValue
Molecular FormulaC₁₁H₁₀N₄O₂
Molecular Weight230.22 g/mol
IUPAC Name2-(3-azidopropyl)isoindoline-1,3-dione
SMILESO=C1N(CCCN=[N+]=[N-])C(C2=C1C=CC=C2)=O
CAS Registry88192-21-6

The phthalimide ring system consists of two carbonyl groups flanking a nitrogen atom, which is substituted with a propyl chain terminating in an azide (-N₃) group. This design balances steric accessibility with reactivity, allowing efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the isoindole-1,3-dione core, while the azidopropyl chain adopts a staggered conformation to minimize steric strain. The azide group’s infrared (IR) absorption at ~2100 cm⁻¹ provides a diagnostic marker for spectroscopic identification.

Historical Development of Phthalimide-Azide Hybrid Compounds

Phthalimide derivatives have been integral to organic synthesis since the 19th century, notably in the Gabriel synthesis of primary amines. The incorporation of azide functionalities into phthalimides gained prominence in the early 2000s with the advent of click chemistry, a concept formalized by Sharpless, Meldal, and Bertozzi.

Key milestones include:

  • Early Phthalimide Modifications: Alkylation of phthalimide potassium salts with halogenated alkanes (e.g., 3-iodopropyl bromide) yielded precursors like 2-(3-iodopropyl)isoindoline-1,3-dione (CAS 5457-29-4), which were later converted to azide derivatives via nucleophilic substitution with sodium azide.
  • Click Chemistry Revolution: The demand for biocompatible conjugation strategies drove the synthesis of azide-bearing phthalimides. For example, 2-(3-azidopropyl)isoindole-1,3-dione was first reported in patent literature as a linker for proteolysis-targeting chimeras (PROTACs).
  • Diversification of Applications: By 2010, derivatives like 2-(3-azidopropoxy)isoindole-1,3-dione (CAS 917886-09-0) were developed to enhance solubility and reactivity in aqueous media.

These innovations positioned phthalimide-azide hybrids as multifunctional scaffolds for drug discovery, exemplified by their use in synthesizing anti-inflammatory triazole-phthalimide conjugates.

Role in Contemporary Organic Synthesis and Click Chemistry

2-(3-Azidopropyl)isoindole-1,3-dione excels in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes under mild conditions. Its applications span:

Bioconjugation and PROTAC Design

The compound serves as a bioorthogonal handle for labeling biomolecules. For instance:

  • In peptide synthesis, it enables site-specific modification of cysteine residues via thiol-azide coupling.
  • PROTACs leverage its azide group to conjugate E3 ligase ligands to target protein binders, facilitating ubiquitin-mediated degradation.

Polymer and Material Science

Functionalized polymers incorporate this phthalimide-azide hybrid to create self-healing materials or responsive hydrogels. The azide group participates in strain-promoted cycloadditions with dibenzocyclooctyne (DBCO)-modified substrates, avoiding cytotoxic copper catalysts.

Medicinal Chemistry

Triazole-phthalimide hybrids exhibit anti-inflammatory and antimicrobial activities. For example:

  • Compound 3b (a triazole derivative) reduced carrageenan-induced edema in mice by 69%.
  • Analogues with fluorine substituents demonstrated enhanced blood-brain barrier penetration, aiding central nervous system drug development.

Synthetic Methodologies

Recent advances include:

  • One-Pot Syntheses: Combining alkylation, azidation, and cycloaddition steps to streamline production.
  • Flow Chemistry: Continuous-flow reactors improve yield and safety in large-scale azide handling.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

88192-21-6

Wikipedia

1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-

Dates

Modify: 2023-08-15

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